(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine
Description
(1S)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine (CAS: 1955473-97-8) is a chiral amine featuring a brominated oxazole ring. The oxazole core is a five-membered heterocycle containing oxygen and nitrogen, which confers both aromatic stability and polar reactivity. Its stereochemistry (S-configuration) is critical for interactions in chiral environments, such as enzyme binding pockets .
Properties
IUPAC Name |
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-3(7)4-2-5(6)8-9-4/h2-3H,7H2,1H3/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKRLMLVJBZKET-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NO1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=NO1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine typically involves the bromination of an oxazole precursor followed by the introduction of the ethanamine group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the bromination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining the reaction conditions and minimizing human error.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the oxazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of oxazole-5-carboxylic acid derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of azide-substituted oxazole derivatives.
Scientific Research Applications
IUPAC Name: (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethanamine, also known as 1-(3-Bromo-isoxazol-5-YL)-ethylamine, is a chemical compound with the molecular formula . It is intended for research and development use only, under the supervision of a technically qualified individual .
Safety and Hazards
- GHS Classification: According to the Globally Harmonized System (GHS), this compound is classified as a skin irritant (Category 2), an eye irritant (Category 2A), and a specific target organ toxicant through single exposure (Category 3), potentially causing respiratory irritation .
- Hazard Statements:
- Symptoms: Exposure routes include inhalation, eye contact, skin contact, and ingestion. Skin contact can lead to itching, scaling, reddening, blistering, pain, or dryness. Eye contact may result in redness, pain, or severe eye damage. Inhalation can irritate the lungs and respiratory system. Overexposure can result in serious illness or death .
Handling and Precautions
- Use only for research and development purposes by technically qualified individuals .
- Avoid contact with skin, eyes, and clothing .
- Ensure adequate ventilation .
- Wear protective gloves and eye/face protection .
Relevant Identifiers
Mechanism of Action
The mechanism of action of (1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The brominated oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethanamine moiety may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
2.1. Enantiomeric Pair: (1R)-Isomer
- Compound : (1R)-1-(3-Bromo-1,2-oxazol-5-yl)ethan-1-amine
- CAS : 1955475-00-9
- Key Differences : The R-enantiomer shares identical molecular formula (C₅H₇BrN₂O) and weight (191.03 g/mol) but exhibits reversed stereochemistry. Enantiomers can display divergent biological activities due to chiral recognition in biological systems. For example, one enantiomer may bind more effectively to a target protein, while the other could be inactive or even toxic .
2.2. Brominated Oxazole Derivatives
Compound : 2-Bromo-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-ol
Compound : (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl chloride
2.3. Heterocyclic Amines with Extended Aromatic Systems
Compound : 1-[5-(1,2-Benzoxazol-3-ylmethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine
- CAS : 1305727-38-1
- Key Differences : Incorporates a benzoxazole ring fused to an oxadiazole, enhancing aromatic π-system interactions. The extended conjugation may improve binding to hydrophobic pockets in enzymes or receptors. Its hydrochloride salt (CAS: 1795508-26-7) offers improved solubility for pharmaceutical formulations .
- Compound: 2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine CAS: Not specified (synthesized from compound 5d) Key Differences: A benzoimidazole core replaces oxazole, providing a larger planar structure for intercalation or stacking interactions. This scaffold is prevalent in kinase inhibitors due to its ability to mimic purine bases .
2.4. Substituted Phenyl Ethanamines
- Compound: (1S)-1-(3-Fluoro-4-methoxyphenyl)ethan-1-amine CAS: Not specified Key Differences: The phenyl ring substituted with fluorine and methoxy groups alters electronic properties. Fluorine increases electronegativity and metabolic stability, while methoxy enhances lipophilicity. Such modifications are common in CNS-targeting drugs to improve blood-brain barrier penetration .
Compound : Avapritinib (tyrosine kinase inhibitor)
- Structure : (1S)-1-(4-Fluorophenyl)-1-(2-{4-[6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl]piperazin-1-yl}pyrimidin-5-yl)ethan-1-amine
- Key Differences : A complex structure with pyrrolo-triazine and pyrimidine moieties. The ethanamine backbone facilitates binding to ATP pockets in kinases, while the fluorophenyl group enhances target affinity. This compound exemplifies how structural complexity can confer selective inhibition (e.g., KIT and PDGFRα in cancer) .
2.5. Benzimidazole-Based Therapeutics
- Compound : Selumetinib Sulfate (MEK inhibitor)
- Structure : N3-alkylated benzimidazole derivative
- Key Differences : The benzimidazole core and sulfate salt improve solubility and bioavailability. Selumetinib’s mechanism involves blocking MEK signaling in cancer, demonstrating how heterocyclic amines can be optimized for pharmacokinetics and target engagement .
Comparative Analysis Table
Biological Activity
(1S)-1-(3-bromo-1,2-oxazol-5-yl)ethan-1-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
The compound’s chemical structure is characterized by the following properties:
- Molecular Formula : CHBrNO
- Molar Mass : 191.03 g/mol
- Density : 1.606 g/cm³ (predicted)
- Boiling Point : 270.9 °C (predicted)
- pKa : 7.80 (predicted)
These properties suggest that the compound may exhibit significant stability and solubility characteristics conducive to biological activity .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound demonstrate notable antimicrobial activity. For example, research on related oxazole derivatives has shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The mechanism of action is believed to involve inhibition of key enzymes essential for bacterial cell wall synthesis .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes. In a study focusing on DprE1, an essential enzyme in mycobacterial cell wall biosynthesis, derivatives of oxazole exhibited significant inhibition with IC50 values indicating effective potency. The structure–activity relationship (SAR) analysis highlighted the importance of the bromine substituent in enhancing enzyme binding affinity .
Study on DprE1 Inhibition
A detailed investigation into the inhibition of DprE1 by oxazole derivatives revealed that this compound could serve as a lead compound for further development. The study reported that certain derivatives exhibited IC50 values as low as 2.2 μM, demonstrating their potential as anti-tubercular agents .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| BOK-2 | 2.2 ± 0.1 | >45 |
| BOK-3 | 3.0 ± 0.6 | >45 |
This table highlights the promising selectivity and efficacy of these compounds in comparison to standard treatments .
Cytotoxicity Assessment
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound and its derivatives. The selectivity index calculated from these studies indicates a favorable safety margin, suggesting that these compounds may be developed into therapeutic agents with minimal side effects .
Q & A
Q. What in silico tools predict toxicity and metabolic pathways?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
